molecular formula C18H23N3O3 B2487411 N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-68-4

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2487411
CAS RN: 898427-68-4
M. Wt: 329.4
InChI Key: UQXFMKPIXJUYHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxalines can be synthesized through oxidative cyclization processes, as demonstrated by Faizi et al. (2018), where organic salts related to the quinoxaline family were synthesized using metal-free, mild reaction conditions leading to high yields and purity (Faizi et al., 2018). Additionally, Aoyama et al. (2018) developed a simple and efficient method for synthesizing dihydropyrazin-2(1H)-one oximes and quinoxalin-2(1H)-one oximes derivatives, highlighting the versatility in generating novel compounds within this chemical class (Aoyama et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been extensively characterized using techniques such as NMR, MS, IR, UV–vis spectroscopy, and X-ray crystallography. For instance, the crystal structure of related compounds reveals non-planar configurations and hydrogen-bonded cyclic anion–water units, forming one-dimensional ribbons, which are essential for understanding the compound's chemical behavior (Faizi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives include metal-free oxidative coupling and decarboxylative acylation, which demonstrate the compound's reactivity and potential for functionalization. Sharma et al. (2020) described a metal-free method for C-3 functionalization of quinoxalin-2(1H)-ones, showcasing the compound's ability to undergo cross-dehydrogenative coupling under metal-free conditions (Sharma et al., 2020). Zeng et al. (2017) also highlighted the synthesis of 3-acyl quinoxalin-2(1H)-ones via direct C-H bond acylation, emphasizing the chemical versatility of these compounds (Zeng et al., 2017).

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and modification of quinoxalinone derivatives and their analogs have garnered significant attention due to their structural relevance in bioactive compounds. For instance, a study detailed the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting a method for preparing quinoxaline-3-carbonyl compounds through oxidation coupling under mild conditions (Xie et al., 2019). Similarly, the synthesis of organic salts through oxidative cyclization has been explored, demonstrating the potential for creating new compounds with interesting electronic and structural properties (Faizi et al., 2018).

Biological Activity

Quinoxaline derivatives exhibit a wide range of biological activities. A notable study on iodine-catalyzed C-N bond formation presents a method for synthesizing 3-aminoquinoxalinones, which are important for pharmaceutical applications (Gupta et al., 2017). Furthermore, certain quinoxaline derivatives have been identified as chemosensors, showcasing selectivity and sensitivity towards metal ions, which is crucial for environmental and biological monitoring (Yang et al., 2015).

Material Science and Corrosion Inhibition

Quinoxaline derivatives have also been investigated for their potential in material science, particularly as corrosion inhibitors. A study on quinoxaline N,N'-dioxide derivatives evaluated their efficacy as herbicidal agents and explored their mechanism of action, highlighting the role of these compounds in agricultural chemistry (Cerecetto et al., 2000). Additionally, the corrosion inhibition of mild steel by quinoxaline derivatives in acidic medium has been extensively studied, underscoring their importance in industrial applications (Olasunkanmi et al., 2016).

Mechanism of Action

Some similar compounds have been studied as potential EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which has been implicated in cancer aggressiveness and metastasis .

properties

IUPAC Name

N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-3-8-19-17(23)18(24)20-14-10-12-5-4-9-21-15(22)7-6-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFMKPIXJUYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323407
Record name N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

CAS RN

898427-68-4
Record name N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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